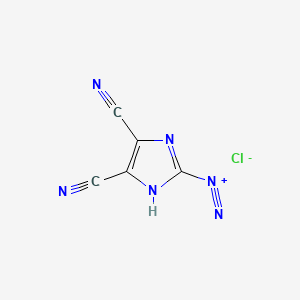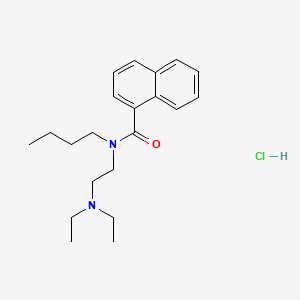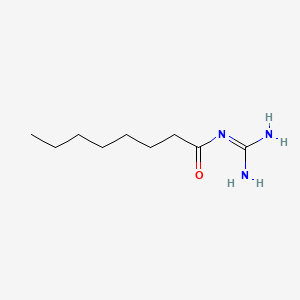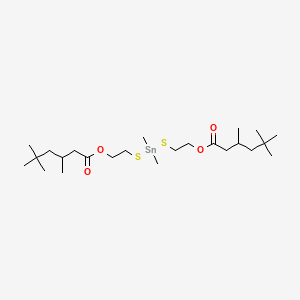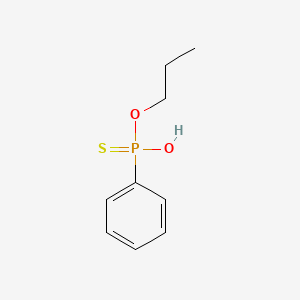
Phenyl-phosphonothioic acid propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-phosphonothioic acid propyl ester is an organophosphorus compound characterized by the presence of a phenyl group, a phosphonothioic acid moiety, and a propyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl-phosphonothioic acid propyl ester can be synthesized through the esterification of phenyl-phosphonothioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction scheme is as follows:
Phenyl-phosphonothioic acid+Propanol→Phenyl-phosphonothioic acid propyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-phosphonothioic acid propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Phenyl-phosphonic acid derivatives.
Reduction: Phenyl-phosphonothioic acid propanol.
Substitution: Various substituted phosphonothioic acid derivatives.
Applications De Recherche Scientifique
Phenyl-phosphonothioic acid propyl ester has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenyl-phosphonothioic acid propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of phosphatases and other enzymes critical to cellular functions.
Comparaison Avec Des Composés Similaires
- Phenyl-phosphonic acid ethyl ester
- Phenyl-phosphonothioic acid methyl ester
- Phenyl-phosphonothioic acid butyl ester
Comparison: Phenyl-phosphonothioic acid propyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl ester exhibits different physical and chemical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
53121-59-8 |
|---|---|
Formule moléculaire |
C9H13O2PS |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
hydroxy-phenyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O2PS/c1-2-8-11-12(10,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,13) |
Clé InChI |
LLEYANVBVMPFPY-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=S)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



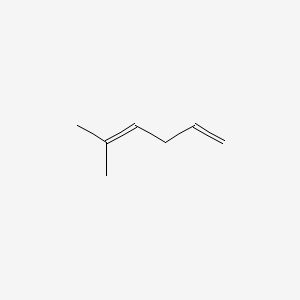

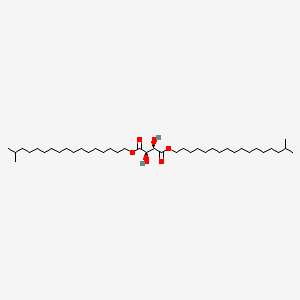
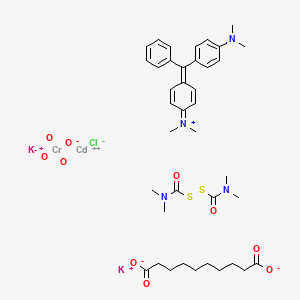
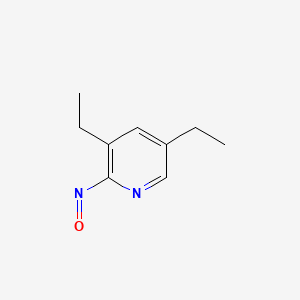
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
